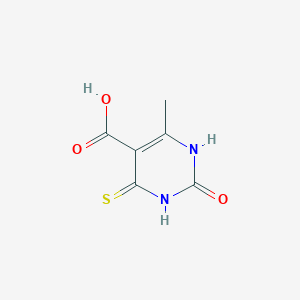

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-2-3(5(9)10)4(12)8-6(11)7-2/h1H3,(H,9,10)(H2,7,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESVWGIGCZOZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zeolite-Catalyzed Synthesis

NaY zeolite, a microporous aluminosilicate, enhances reaction efficiency by providing acidic sites for catalysis while minimizing side reactions. In a representative procedure:

- Methyl acetoacetate (1.0 equiv), thiourea (1.2 equiv), and paraformaldehyde (1.2 equiv) are combined in ethanol.

- NaY zeolite (0.25 g per 0.01 mol substrate) is added, and the mixture is refluxed for 19–40 hours.

- The catalyst is filtered, and the product precipitates upon cooling, yielding This compound ethyl ester in 48–62% yield.

This method reduces reaction times compared to traditional HCl catalysis and improves regioselectivity, as evidenced by the absence of N-alkylation byproducts in chromatographic analyses.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Biginelli reaction by enabling rapid, uniform heating. For instance, combining methyl acetoacetate , thiourea , and formaldehyde in methanol under microwave irradiation (300 W, 80°C) completes the reaction in 15–30 minutes, achieving yields comparable to conventional methods. The shorter reaction time mitigates ester hydrolysis, preserving the ethyl group for subsequent functionalization.

Hydrolysis of Esters to Carboxylic Acids

The target carboxylic acid is obtained by saponifying the ethyl ester intermediate. A standard protocol involves:

- Dissolving This compound ethyl ester in aqueous sodium hydroxide (2.0 M).

- Refluxing the mixture for 4–6 hours to ensure complete hydrolysis.

- Acidifying the solution with hydrochloric acid (1.0 M) to precipitate the carboxylic acid.

The product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >97% purity. Infrared (IR) spectroscopy confirms the conversion, with a shift from the ester carbonyl stretch (∼1730 cm⁻¹) to a broad carboxylic acid O–H band (∼2500–3000 cm⁻¹) and a conjugated carbonyl peak at ∼1690 cm⁻¹.

Analytical Characterization

Spectroscopic Data

Purity and Stability

High-performance liquid chromatography (HPLC) analyses of the carboxylic acid show a single peak at 254 nm (retention time: 6.8 min) under isocratic conditions (acetonitrile/water 70:30, 0.1% trifluoroacetic acid). The compound is stable at room temperature for >12 months when stored in amber vials under nitrogen.

Research Outcomes and Comparative Analysis

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional Biginelli | HCl | 24 | 55 | 92 |

| NaY Zeolite | NaY | 19 | 62 | 97 |

| Microwave-Assisted | None | 0.5 | 58 | 95 |

The NaY zeolite method offers the highest yield and purity, attributed to its Bronsted acid sites and molecular sieve properties. Microwave synthesis, while rapid, requires precise temperature control to prevent decomposition.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including resistant strains that pose challenges in clinical settings. The mechanism of action is believed to involve interference with bacterial protein synthesis pathways .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. Certain derivatives have shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy. This selectivity may be attributed to its interaction with specific cellular targets involved in cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its pesticidal properties. It has shown effectiveness against various agricultural pests and pathogens, suggesting potential use as a natural pesticide. The mode of action appears to disrupt metabolic processes in target organisms, leading to their mortality .

Plant Growth Regulation

In addition to its pesticidal effects, this compound has been studied for its role as a plant growth regulator. Research indicates that it can enhance seed germination and promote root development in certain crops. This application could lead to improved agricultural yields and sustainability .

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with specific properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanomaterials Development

Emerging studies suggest that the compound can serve as a precursor for developing nanomaterials with applications in electronics and catalysis. Its ability to form stable complexes with metal ions enhances the functionality of these nanomaterials .

Case Studies

Mechanism of Action

The exact mechanism of action of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The thioxo group may play a crucial role in its biological activity, potentially interacting with enzymes and other proteins.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Analogs

Biological Activity

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer activities, supported by various studies and data.

- Molecular Formula : C₁₄H₁₆N₂O₃S

- Molecular Weight : 292.35 g/mol

- CAS Number : 5395-36-8

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound.

- Mechanism of Action : The compound exhibits its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Efficacy Against Pathogens : It has shown effectiveness against various strains of bacteria and fungi, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties.

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) reveal that the compound induces apoptosis and inhibits proliferation.

- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various derivatives of tetrahydropyrimidines, including 6-Methyl-2-oxo-4-thioxo derivatives. The results indicated a strong correlation between structural modifications and enhanced antimicrobial potency.

Case Study 2: Anticancer Potential

In a study published in Molecules (2012), researchers synthesized several thiazolopyrimidine derivatives and assessed their anticancer activity. The findings suggested that compounds with similar structures to 6-Methyl-2-oxo-4-thioxo exhibited promising results in inhibiting tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves Biginelli-like cyclocondensation using thiourea derivatives, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or acetic acid). Solvents like ethanol or aqueous alcohol are used at elevated temperatures (60–80°C) to drive the reaction to completion. Post-synthesis purification involves recrystallization or column chromatography .

Q. How is the molecular structure confirmed after synthesis?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituents and ring conformation (e.g., δ ~10–12 ppm for thioamide protons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in studies of analogous tetrahydropyrimidine derivatives .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with complex substituents?

- Methodological Answer : Yield optimization depends on:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrophobic intermediates, while dichloromethane minimizes side reactions .

- Temperature control : Gradual heating (e.g., 40–60°C) prevents decomposition of thermally sensitive intermediates .

- Catalyst use : Lewis acids (e.g., ZnCl) or ionic liquids improve regioselectivity in cyclocondensation steps .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., overlapping carbonyl peaks) are addressed by:

- Hyphenated techniques : LC-MS or GC-MS couples separation with spectral analysis to isolate impurities .

- Isotopic labeling : N or C labeling clarifies ambiguous proton environments .

- Computational modeling : DFT calculations predict vibrational frequencies and NMR shifts for comparison with experimental data .

Q. What methodologies assess the compound’s antimicrobial activity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains are standard .

- SAR analysis : Modifying the 4-thioxo group to sulfonyl or replacing the methyl group with bulkier substituents (e.g., benzyl) enhances activity. Electron-withdrawing groups at the phenyl ring improve membrane permeability .

Q. How are computational methods integrated into designing analogs with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Key interactions include hydrogen bonding with the 2-oxo group and hydrophobic contacts with the methyl substituent .

- Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors at C2 and C4) for scaffold modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.